molecular formula C16H24N2O2 B13665916 tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No.: B13665916
M. Wt: 276.37 g/mol
InChI Key: UUIBZRGIYJVRFN-UHFFFAOYSA-N
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Description

tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a chemical compound with the molecular formula C15H24N2O2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of a three-necked flask at room temperature, where tert-butyl carbamate is dissolved in tetrahydrofuran and cooled to -5 to 0°C. A solution of lithium diisopropylamide (LDA) is then added dropwise, followed by the addition of the precursor compound. The reaction mixture is stirred and incubated to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tetrahydroisoquinoline core and tert-butyl carbamate group make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-(4,4-dimethyl-2,3-dihydro-1H-isoquinolin-7-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-12-6-7-13-11(8-12)9-17-10-16(13,4)5/h6-8,17H,9-10H2,1-5H3,(H,18,19)

InChI Key

UUIBZRGIYJVRFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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